molecular formula C19H13N3O5S B5129288 3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one

3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one

Cat. No.: B5129288
M. Wt: 395.4 g/mol
InChI Key: FABCELLRKBHMHK-UHFFFAOYSA-N
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Description

3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring, a pyrrole ring, and a nitrophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the cyclization of 1-acyl-3-phenyl thioureas with appropriate reagents to form the benzothiazole ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-acyl-3-phenyl thioureas: These compounds share a similar thiourea backbone and are used in similar synthetic applications.

    2-aminobenzothiazoles: These compounds have a benzothiazole ring and are used in various chemical and biological studies.

Uniqueness

3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-acetyl-1-(1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c1-10(23)15-16(11-6-8-12(9-7-11)22(26)27)21(18(25)17(15)24)19-20-13-4-2-3-5-14(13)28-19/h2-9,16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABCELLRKBHMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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